BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-Bromo-5-
fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzyl bromide

Cat. No.: B1343359

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-5-fluorobenzyl bromide (CAS No.
216755-57-6), a key chemical intermediate in the fields of pharmaceutical and agrochemical
research. Its unique trifunctional structure—featuring a reactive benzyl bromide group, a
bromine atom, and a fluorine atom on the aromatic ring—makes it a valuable building block for
the synthesis of complex and biologically active molecules.

Core Chemical and Physical Properties

3-Bromo-5-fluorobenzyl bromide is a solid at room temperature, appearing as a white to off-
white crystalline powder. The presence of both bromine and fluorine substituents significantly
influences the molecule's reactivity and the physicochemical properties of its derivatives, a
feature often exploited in drug design to modulate factors like metabolic stability and binding
affinity.

Table 1: Physicochemical and Identification Data for 3-Bromo-5-fluorobenzyl bromide

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1343359?utm_src=pdf-interest
https://www.benchchem.com/product/b1343359?utm_src=pdf-body
https://www.benchchem.com/product/b1343359?utm_src=pdf-body
https://www.benchchem.com/product/b1343359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 216755-57-6 [1]12]
Molecular Formula C7HsBr2F [2][3]
Molecular Weight 267.92 g/mol [2]
Appearance White to Almost white powder 1]
to crystal
Melting Point 45.0t0 49.0 °C [1]
Boiling Point 251 °C
Density 1.923 g/cm3
Purity Typically >98.0% (GC) [1]
1-Bromo-3-(bromomethyl)-5-
Synonyms fluorobenzene, a,3-Dibromo-5-

fluorotoluene

Chemical Structure and Reactivity

The primary utility of 3-Bromo-5-fluorobenzyl bromide stems from the high reactivity of the
benzylic bromide. This group is an excellent electrophile, making the compound a potent
benzylating agent for a wide range of nucleophiles, including amines, alcohols, and carbanions.
The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, facilitating
Snl and Sn2 type reactions.

The halogen atoms on the aromatic ring also serve as synthetic handles. The bromine atom, in
particular, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Heck, Sonogashira), allowing for the introduction of diverse substituents at the C3 position. The
fluorine atom is generally stable but imparts unique electronic properties to the ring, influencing
the reactivity of the other positions and the biological activity of the final molecule.

Caption: Structure of 1-Bromo-3-(bromomethyl)-5-fluorobenzene.

Synthesis and Experimental Protocols
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While multiple synthetic routes are plausible, 3-Bromo-5-fluorobenzyl bromide is commonly
prepared via the free-radical bromination of 3-bromo-5-fluorotoluene. Another viable laboratory-
scale synthesis involves the conversion of 3-bromo-5-fluorobenzyl alcohol to the corresponding
bromide.

Below are representative experimental protocols for its synthesis and a subsequent reaction
demonstrating its utility.

Representative Protocol 1: Synthesis of 3-Bromo-5-
fluorobenzyl bromide from 3-Bromo-5-fluorotoluene

This protocol is based on standard benzylic bromination methods.
Materials:

3-Bromo-5-fluorotoluene

e N-Bromosuccinimide (NBS)

o Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
e Carbon tetrachloride (CCla) or other suitable non-polar solvent

e Saturated sodium bicarbonate solution

o Saturated sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e A solution of 3-bromo-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic
amount of BPO or AIBN (0.02 eq) in CCla is prepared in a round-bottom flask equipped with
a reflux condenser.

e The mixture is heated to reflux (approx. 77°C for CCla) with vigorous stirring. The reaction
can be initiated and maintained by irradiation with a UV lamp.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1343359?utm_src=pdf-body
https://www.benchchem.com/product/b1343359?utm_src=pdf-body
https://www.benchchem.com/product/b1343359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e The reaction progress is monitored by TLC or GC-MS.

e Upon completion, the reaction mixture is cooled to room temperature, and the solid
succinimide byproduct is removed by filtration.

» The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

e The organic layer is dried over anhydrous MgSOu4, filtered, and the solvent is removed under
reduced pressure to yield the crude product.

 Purification is achieved via recrystallization or column chromatography to afford pure 3-
Bromo-5-fluorobenzyl bromide.

Cited Experimental Protocol 2: Synthesis of 2-(3-Bromo-
5-fluorophenyl)acetonitrile[1]

This protocol from patent literature demonstrates a typical nucleophilic substitution reaction
using 3-Bromo-5-fluorobenzyl bromide as the electrophile.

Materials:

e 3-Bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol)
e Sodium cyanide (0.38 g, 7.73 mmol)

o Dimethylformamide (DMF) (2.6 mL)

e Water (0.35 mL)

o Ethyl acetate

e 2.5% w/v aqueous sodium bicarbonate

o Saturated aqueous sodium chloride (brine)

e Anhydrous sodium sulfate

Procedure:
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e A suspension of sodium cyanide in water is treated with a solution of 3-bromo-5-
fluorobenzyl bromide in dimethylformamide.[1]

e The reaction is heated at 75°C in a sealed tube for 3 hours.[1]

 After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate
and 2.5% w/v aqueous sodium bicarbonate.[1]

e The agueous phase is extracted with an additional portion of ethyl acetate.[1]

e The combined organic extracts are washed with water and then with saturated aqueous
sodium chloride.[1]

e The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated in
vacuo to give the crude product.[1]

« Purification via column chromatography on silica gel (eluting with 10% ethyl acetate/hexane)
yields 2-(3-bromo-5-fluorophenyl)acetonitrile (0.64 g, 58% vyield).[1]

Applications in Drug Discovery and Development

The incorporation of halogen atoms, particularly fluorine and bromine, is a well-established
strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2]
Fluorine can improve metabolic stability, binding affinity, and membrane permeability, while
bromine can form halogen bonds, contributing to target binding, and can also serve as a
handle for further synthetic elaboration.

3-Bromo-5-fluorobenzyl bromide serves as a versatile starting material for introducing the 3-
bromo-5-fluorobenzyl moiety into potential therapeutic agents. This scaffold is of interest in the
development of various classes of drugs, including kinase inhibitors, anti-cancer agents, and
antivirals.
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Synthesis of Reagent
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Application in Synthesis
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Nucleophilic Substitution (Sn2)

Substituted Product
(e.g., Nitriles, Amines, Ethers)

Cross-Coupling (Suzuki, etc.)
on Aryl Bromide

Further Derivatization

Advanced Intermediates &
Drug Candidates

Click to download full resolution via product page
Caption: Synthetic workflow of 3-Bromo-5-fluorobenzyl bromide.

Spectroscopic Characterization

While direct, published spectra for 3-Bromo-5-fluorobenzyl bromide are not readily available,
its characteristic spectral features can be reliably predicted based on its structure and data

from analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features

~4.4-4.5 ppm (s, 2H): A sharp singlet
corresponding to the benzylic methylene
protons (-CHzBr). This region is characteristic

1H NMR for benzyl bromides. ~7.0-7.4 ppm (m, 3H): A
complex multiplet pattern for the three aromatic
protons. The signals will exhibit splitting due to
both H-H and H-F coupling.

~30-33 ppm: Signal for the benzylic carbon (-
CH:zBr). ~110-145 ppm: A set of 4 signals for the
aromatic carbons. The carbon attached to
fluorine will show a large C-F coupling constant
13C NMR i .
(J = 250 Hz). Other aromatic carbons will show
smaller C-F couplings. The signals for the
carbons attached to the bromines will also be

distinct.

M+, [M+2]*, [M+4]* Peaks: A characteristic
isotopic cluster for two bromine atoms will be
observed for the molecular ion (C7Hs’°BrzF,
C-Hs7°Bré1BrF, C7Hs81Brz2F) at m/z 266, 268,
and 270 with an approximate intensity ratio of
Mass Spec (E) 1:2:1. Fragment lon: A prominent peak at m/z
187/189 (loss of one Br radical), corresponding
to the [M-Br]* fragment (the 3-bromo-5-
fluorobenzyl cation). This fragment will show a

1:1 isotopic pattern for one bromine atom.

Safety and Handling

3-Bromo-5-fluorobenzyl bromide is classified as a corrosive and lachrymatory substance. It
can cause severe skin burns and eye damage.[1] All handling should be performed in a well-
ventilated fume hood, and appropriate personal protective equipment (PPE), including
chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact, the
affected area should be flushed immediately with copious amounts of water.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1343359?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-bromo-5-fluorophenylacetonitrile.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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